2-(3,5-Dichlorophenyl)propan-2-amine

Catalog No.
S1900017
CAS No.
129960-45-8
M.F
C9H11Cl2N
M. Wt
204.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,5-Dichlorophenyl)propan-2-amine

CAS Number

129960-45-8

Product Name

2-(3,5-Dichlorophenyl)propan-2-amine

IUPAC Name

2-(3,5-dichlorophenyl)propan-2-amine

Molecular Formula

C9H11Cl2N

Molecular Weight

204.09 g/mol

InChI

InChI=1S/C9H11Cl2N/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5H,12H2,1-2H3

InChI Key

AZEJGVWRTXUSHS-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC(=CC(=C1)Cl)Cl)N

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)Cl)Cl)N

2-(3,5-Dichlorophenyl)propan-2-amine, also known by its Chemical Abstracts Service number 129960-45-8, is an organic compound with the molecular formula C₉H₁₁Cl₂N. This compound features a dichlorophenyl group attached to a propan-2-amine structure, characterized by the presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring. The compound has a molar mass of approximately 204.10 g/mol and is recognized for its potential biological activities and applications in medicinal chemistry .

There is no current research available on the mechanism of action of 2-DCPPA in biological systems.

  • Presumed to be toxic: Amines can be irritating to the skin, eyes, and respiratory system. The presence of chlorine atoms might enhance these effects [].
  • Flammable: Organic liquids with aromatic rings are typically flammable.
  • Corrosive: Amines can be corrosive to some materials.
  • Medicinal Chemistry: The presence of the amine group and the dichlorophenyl ring suggests potential for the molecule to interact with biological systems. Researchers might explore its activity as a ligand for enzymes or receptors, with the goal of developing new therapeutic agents [].
  • Material Science: The aromatic ring and amine functionality could impart interesting properties for applications in polymer chemistry or as a precursor for the synthesis of other materials.

The chemical reactivity of 2-(3,5-Dichlorophenyl)propan-2-amine can be explored through various reactions typical of amines and aromatic compounds. Key reactions include:

  • N-Alkylation: This involves the introduction of alkyl groups to the nitrogen atom, which can modify its pharmacological properties.
  • Electrophilic Aromatic Substitution: The dichlorophenyl group can undergo further substitutions, allowing for the synthesis of more complex derivatives.
  • Reduction Reactions: The amine can be reduced to yield secondary or tertiary amines, altering its reactivity and biological activity.

Research indicates that 2-(3,5-Dichlorophenyl)propan-2-amine exhibits significant biological activity. It is known to interact with various neurotransmitter systems, making it a candidate for studies related to:

  • CNS Stimulation: It may influence central nervous system activity due to its structural similarity to other psychoactive compounds.
  • Enzyme Inhibition: The compound has been identified as an inhibitor of certain cytochrome P450 enzymes (e.g., CYP1A2 and CYP2D6), which are crucial for drug metabolism .

Several synthetic routes have been developed for producing 2-(3,5-Dichlorophenyl)propan-2-amine, including:

  • Amination of Propenes: Using dichlorobenzene derivatives in the presence of reducing agents.
  • Grignard Reactions: Employing Grignard reagents with appropriate precursors to introduce the dichlorophenyl moiety.
  • Direct Amine Synthesis: Utilizing amination techniques on propan-2-ol derivatives under controlled conditions.

These methods allow for variations in yield and purity based on reaction conditions and starting materials .

The applications of 2-(3,5-Dichlorophenyl)propan-2-amine span several fields:

  • Pharmaceutical Research: As a lead compound in developing new drugs targeting neurological disorders.
  • Chemical Biology: Used as a tool compound for studying enzyme activity and metabolic pathways.
  • Agricultural Chemistry: Potentially applicable in developing agrochemicals due to its structural properties.

Interaction studies involving 2-(3,5-Dichlorophenyl)propan-2-amine focus on its binding affinity and inhibitory effects on various receptors and enzymes. Notable findings include:

  • Binding Studies: Investigations into how this compound interacts with serotonin and dopamine receptors.
  • Metabolic Pathway Analysis: Understanding how it influences metabolic enzymes can provide insights into drug-drug interactions.

These studies are crucial for assessing the safety and efficacy of potential therapeutic uses .

Several compounds share structural similarities with 2-(3,5-Dichlorophenyl)propan-2-amine. Here are some notable examples:

Compound NameSimilarity ScoreKey Features
1-(4-Chlorophenyl)cyclopropanamine0.91Contains a cyclopropane ring
(R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine0.89Methyl substitution at the propan chain
2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride0.88Hydrochloride salt form
1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride0.87Hydrochloride salt form with methyl substitution
(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride0.85Ethane backbone instead of propane

These compounds highlight the uniqueness of 2-(3,5-Dichlorophenyl)propan-2-amine due to its specific dichlorination pattern and propanamine structure, which may confer distinct biological activities compared to its analogs .

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Wikipedia

2-(3,5-dichlorophenyl)propan-2-amine

Dates

Modify: 2023-08-16

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